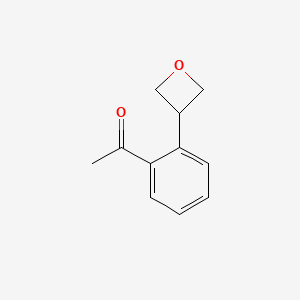

1-(2-(Oxetan-3-yl)phenyl)ethan-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C11H12O2 |

|---|---|

Molecular Weight |

176.21 g/mol |

IUPAC Name |

1-[2-(oxetan-3-yl)phenyl]ethanone |

InChI |

InChI=1S/C11H12O2/c1-8(12)10-4-2-3-5-11(10)9-6-13-7-9/h2-5,9H,6-7H2,1H3 |

InChI Key |

ZFYUNIPDUNDPGK-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=CC=C1C2COC2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-(Oxetan-3-yl)phenyl)ethanone: Structure, Properties, and Analytical Characterization

This technical guide provides a comprehensive overview of the chemical structure, molecular weight, and proposed analytical characterization of 1-(2-(Oxetan-3-yl)phenyl)ethanone . Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes fundamental molecular data with robust, field-proven methodologies for synthesis and structural elucidation. The protocols described herein are designed to be self-validating, ensuring scientific rigor and reproducibility.

Core Molecular Attributes

1-(2-(Oxetan-3-yl)phenyl)ethanone is a substituted aromatic ketone featuring a unique four-membered oxetane ring. The incorporation of the oxetane motif is a modern strategy in medicinal chemistry to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability when replacing more common groups like gem-dimethyl or carbonyls[1].

Chemical Structure and Nomenclature

The molecule consists of an acetophenone core where the phenyl ring is substituted at the ortho-position with an oxetan-3-yl group.

-

IUPAC Name : 1-(2-(oxetan-3-yl)phenyl)ethan-1-one[2]

-

CAS Number : 1425412-15-2[2]

-

Molecular Formula : C₁₁H₁₂O₂[2]

Below is a 2D representation of the chemical structure.

Caption: 2D Chemical Structure of 1-(2-(Oxetan-3-yl)phenyl)ethanone.

Physicochemical Properties

A summary of the key quantitative data for this molecule is presented below.

| Property | Value | Source |

| Molecular Weight | 176.22 g/mol | [2] |

| Molecular Formula | C₁₁H₁₂O₂ | [2] |

| SMILES | O=C(C)C1=CC=CC=C1C2COC2 | [2] |

| CAS Number | 1425412-15-2 | [2] |

Synthesis and Purification Workflow

Caption: Proposed synthetic workflow for 1-(2-(Oxetan-3-yl)phenyl)ethanone.

Step-by-Step Synthetic Protocol (Proposed)

This protocol is a conceptual outline. Researchers must conduct their own risk assessments and optimization studies.

-

Suzuki Cross-Coupling:

-

Rationale: The Suzuki coupling is a highly reliable and versatile method for forming C-C bonds between aryl halides and boronic esters, known for its tolerance of various functional groups.

-

Procedure:

-

To an oven-dried flask under an inert atmosphere (N₂ or Ar), add 1-(2-bromophenyl)ethanone, oxetane-3-boronic acid pinacol ester (1.1 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like K₂CO₃ (2.0 eq.).

-

Add a degassed solvent mixture, typically toluene/ethanol/water (e.g., 3:1:1 ratio).

-

Heat the reaction mixture at 80-100 °C and monitor progress by TLC or LC-MS.

-

Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography on silica gel.

-

-

-

Purification and Characterization of Intermediate:

-

The purified intermediate should be characterized by ¹H NMR and Mass Spectrometry to confirm its identity before proceeding.

-

-

Final Product Isolation:

-

The final product would be isolated from the reaction mixture via standard workup procedures followed by purification, likely through column chromatography or recrystallization, to yield the pure 1-(2-(Oxetan-3-yl)phenyl)ethanone.

-

Structural Elucidation and Quality Control

To confirm the identity, structure, and purity of the synthesized 1-(2-(Oxetan-3-yl)phenyl)ethanone, a suite of analytical techniques must be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure determination of organic molecules.

-

¹H NMR Spectroscopy:

-

Objective: To identify the number and environment of all protons in the molecule.

-

Expected Signals:

-

Aromatic Region (~7.2-7.8 ppm): A complex multiplet pattern corresponding to the four protons on the disubstituted benzene ring.

-

Oxetane Methylene Protons (~4.8-5.0 ppm): The four protons of the oxetane ring are diastereotopic and will likely appear as complex multiplets (e.g., triplets or doublets of doublets) due to coupling with the oxetane methine proton.

-

Oxetane Methine Proton (~3.5-4.0 ppm): A multiplet corresponding to the single proton at the C3 position of the oxetane ring, coupled to the adjacent methylene groups.

-

Methyl Protons (~2.6 ppm): A sharp singlet corresponding to the three protons of the acetyl methyl group.

-

-

Causality: The chemical shifts are dictated by the electronic environment of the protons. The deshielding effect of the aromatic ring and the carbonyl group, along with the strain and electronegativity within the oxetane ring, determine the specific resonance frequencies.

-

-

¹³C NMR Spectroscopy:

-

Objective: To identify all unique carbon atoms.

-

Expected Signals:

-

Carbonyl Carbon (~198-202 ppm): The ketone carbonyl carbon will be the most downfield signal.

-

Aromatic Carbons (~125-140 ppm): Six distinct signals for the six carbons of the phenyl ring.

-

Oxetane Methylene Carbons (~75-80 ppm): Signals for the two equivalent methylene carbons in the oxetane ring.

-

Oxetane Methine Carbon (~35-40 ppm): The signal for the carbon at the point of attachment to the phenyl ring.

-

Methyl Carbon (~25-30 ppm): The acetyl methyl carbon signal.

-

-

Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight and elemental composition.

-

Method: High-Resolution Mass Spectrometry (HRMS) using an ESI or APCI source.

-

Expected Result: The analysis should show a prominent molecular ion peak [M+H]⁺ at m/z 177.0865, corresponding to the calculated exact mass for C₁₁H₁₃O₂⁺.

-

Trustworthiness: An observed mass within 5 ppm of the theoretical mass provides high confidence in the elemental composition, a critical quality standard in chemical synthesis.

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the purity of the final compound.

-

Protocol:

-

Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both typically containing 0.1% formic acid to ensure good peak shape. For example, a gradient from 10% B to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at multiple wavelengths (e.g., 214 nm and 254 nm) to detect the aromatic chromophore.

-

Purity Calculation: Purity is determined by the area percentage of the main peak relative to the total area of all peaks detected. For drug development applications, a purity of >95% is typically required.

-

Conclusion

1-(2-(Oxetan-3-yl)phenyl)ethanone represents a molecule of significant interest for modern chemical and pharmaceutical research. While its specific applications are still emerging, the structural motifs it contains are highly relevant to contemporary drug design. The foundational data and analytical methodologies presented in this guide provide a comprehensive framework for its synthesis, characterization, and quality control, ensuring that researchers can confidently produce and validate this compound for further investigation.

References

-

Xu, T., Leng, X., Huang, S., & Wang, X. (2016). Study on Synthesis Of Oxetan-3-ol. International Conference on New Material and Chemical Industry (NMCI 2016). Atlantis Press. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 82593533, 1-(Oxetan-3-yl)ethan-1-one. Retrieved from [Link]

- Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.

- Miessler, G. L., Fischer, P. J., & Tarr, D. A. (2014). Inorganic Chemistry (5th ed.). Pearson.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.

Sources

Oxetane Bioisosteres: A Technical Guide to Application in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The oxetane ring, a four-membered cyclic ether, has transitioned from a synthetic curiosity to a cornerstone motif in modern medicinal chemistry.[1][2] Its unique combination of low molecular weight, high polarity, and a distinct three-dimensional structure makes it an invaluable tool for drug designers.[2] This guide provides an in-depth analysis of the oxetane scaffold as a bioisostere, detailing its profound impact on the physicochemical and pharmacokinetic properties of drug candidates. We will explore the causal mechanisms behind its ability to enhance aqueous solubility, metabolic stability, and target engagement. Through data-driven comparisons, detailed protocols, and strategic case studies, this document serves as a comprehensive resource for the effective application of oxetanes in drug discovery campaigns.

The Ascendance of a Modern Bioisostere

Bioisosterism, the strategy of replacing a functional group within a bioactive molecule with another that retains similar biological activity, is a fundamental concept in drug optimization.[3] While classic bioisosteres are well-established, the industry's drive towards molecules with greater sp³ character and improved drug-like properties has fueled an "oxetane rush."[2][4]

Initially explored in the early 2000s by Carreira and colleagues, the oxetane ring was identified as a powerful surrogate for commonly used functionalities like gem-dimethyl and carbonyl groups.[4][5] This "rediscovery" highlighted the motif's potential to solve pervasive issues in drug development, including poor solubility and rapid metabolic clearance.[1][2] The subsequent increase in publications and the emergence of multiple oxetane-containing clinical candidates attest to its validation and utility in the field.[1][6]

Physicochemical Impact: The "Oxetane Advantage"

The incorporation of an oxetane can trigger significant and often simultaneous improvements in multiple molecular properties.[1] These changes are not serendipitous; they are rooted in the distinct structural and electronic features of the strained four-membered ring.

Enhancing Aqueous Solubility

A primary challenge in drug development is overcoming the poor aqueous solubility of lipophilic compounds. The oxetane motif directly addresses this issue. Its strained C-O-C bond angle exposes the oxygen's lone pair electrons, making it a potent hydrogen bond acceptor—stronger than other cyclic ethers and competitive with most carbonyl groups.[5][7] This polarity enhancement, without a substantial increase in molecular weight, can dramatically improve solubility.

| Bioisosteric Replacement | Parent Scaffold | LogS (Parent) | LogS (Oxetane Analog) | Fold Increase in Solubility |

| gem-dimethyl → Oxetane | Lipophilic Open Chain | -5.8 | -2.2 | ~4000x |

| gem-dimethyl → Oxetane | Polar Cyclic Scaffold | -4.1 | -3.5 | ~4x |

| Methylene → Oxetane | Lipophilic Scaffold | -6.0 | -3.4 | ~400x |

| Data synthesized from multiple sources to illustrate the potential magnitude of change. Actual values are context-dependent.[4][8] |

Modulating Lipophilicity (LogD)

While increasing polarity, oxetanes provide a more nuanced control over lipophilicity compared to other groups. Replacing a nonpolar gem-dimethyl group with a polar oxetane predictably reduces lipophilicity (LogD).[1] This allows chemists to add steric bulk to probe a binding pocket without incurring the unfavorable lipophilicity penalty associated with purely aliphatic groups.[2]

Improving Metabolic Stability

Oxetanes serve as effective metabolic shields. They can replace metabolically vulnerable groups, such as gem-dimethyl moieties susceptible to cytochrome P450 (CYP) oxidation, or labile carbonyl groups.[3][9] The oxetane ring itself is generally robust, particularly 3,3-disubstituted variants, which are sterically hindered from enzymatic attack.[4][10] This can lead to a significant reduction in intrinsic clearance (CLint).

| Compound Pair | Functional Group | CLint (h) (μL/min/mg) | Rationale for Improvement |

| Analog A | gem-dimethyl | 150 | Oxetane blocks CYP-mediated oxidation at a labile C-H bond. |

| Analog B (Oxetane) | Oxetane | 25 | |

| Analog C | Carbonyl | 210 | Oxetane is not susceptible to ketone reduction pathways. |

| Analog D (Oxetane) | Oxetane | 30 | |

| Analog E | Morpholine | 180 | The oxetane in a spirocyclic analog is more stable than the morpholine ring to oxidative degradation.[8] |

| Analog F (Spiro-oxetane) | Spiro-oxetane | 40 | |

| Illustrative data compiled from literature reports.[3][9][11] |

Attenuating Amine Basicity (pKa)

The oxetane's oxygen atom exerts a powerful inductive electron-withdrawing effect.[2] When placed near a basic amine, this effect can significantly lower the amine's pKa. This is a critical tool for medicinal chemists, as excessively high basicity is often linked to off-target effects, such as hERG channel inhibition, and can negatively impact cell permeability and selectivity.[6] Placing an oxetane can reduce the pKa of an adjacent amine by as much as 1.9 to 2.7 units.[2] This strategy was successfully employed in the development of Bruton's tyrosine kinase (BTK) inhibitors like fenebrutinib and rilzabrutinib.[1][6]

Strategic Bioisosteric Replacements: A Visual Guide

The utility of oxetanes is best understood by visualizing their role as bioisosteres for key functional groups.

Caption: Oxetane as a metabolically stable carbonyl isostere.[1]

Caption: Oxetane as a polar gem-dimethyl isostere.[2]

Case Study: Optimization of an ALDH1A Inhibitor

The development of inhibitors for aldehyde dehydrogenase 1A (ALDH1A) provides a compelling example of the oxetane's problem-solving capacity.

-

The Challenge : An initial pyrazolopyrimidinone hit compound (CM39) showed good inhibitory activity (IC₅₀ = 0.9 μM) but was plagued by poor metabolic stability and low aqueous solubility.[12]

-

The Hypothesis : The high lipophilicity of the lead compound was the likely cause of its poor ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Replacing a lipophilic moiety with a more polar, sp³-rich group could improve these parameters.

-

The Solution : Guided by the co-crystal structure, researchers replaced a metabolically susceptible group with an oxetane-containing fragment.[12]

-

The Result : The new oxetane-containing compound 6 was a robust inhibitor with significantly improved IC₅₀ values (0.08 to 0.25 μM) and a much better overall ADME profile, demonstrating enhanced metabolic stability and solubility.[12]

This case underscores a common strategy: introducing the oxetane late in the discovery campaign to rectify specific ADME liabilities without sacrificing potency.[1][2]

| Oxetane-Containing Drug Candidates in Clinical Trials[1] |

| Crenolanib (AML, GIST) |

| Fenebrutinib (Multiple Sclerosis) |

| Ziresovir (RSV Infection) |

| Lanraplenib (Autoimmune Disorders) |

| Danuglipron (Diabetes) |

| This is a selection of candidates and their status may evolve. |

Synthetic Protocols & Practical Considerations

The historical barrier to the widespread use of oxetanes was a lack of reliable and scalable synthetic methods.[1] This has been largely overcome by academic and industrial efforts, with building blocks like 3-oxetanone now commercially available.[13]

Representative Protocol: Synthesis of a 3-Amino-3-Aryl Oxetane

This protocol outlines a common transformation starting from 3-oxetanone, demonstrating its utility as a versatile building block.

Objective: Synthesize a 3-amino-3-aryl oxetane via reductive amination.

Materials:

-

3-Oxetanone

-

Aniline (or substituted aniline)

-

Sodium triacetoxyborohydride (STAB)

-

Dichloroethane (DCE)

-

Acetic Acid (catalytic)

-

Saturated sodium bicarbonate solution

-

Magnesium sulfate

-

Standard glassware for organic synthesis

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 3-oxetanone (1.0 eq) in dichloroethane (DCE), add the desired aniline (1.1 eq).

-

Imine Formation: Add a catalytic amount of acetic acid (0.1 eq) to the mixture to facilitate the formation of the intermediate enamine/iminium ion. Stir at room temperature for 1 hour.

-

Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. Causality Note: STAB is a mild and selective reducing agent ideal for reductive aminations, as it does not readily reduce the starting ketone, preventing side reactions.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

-

Workup: Quench the reaction by slowly adding a saturated solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

-

Purification: Combine the organic layers, dry over magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired 3-amino-3-aryl oxetane.

Chemical Stability

While generally stable, the strained oxetane ring is not inert. It can be susceptible to ring-opening under harsh acidic conditions, particularly for derivatives with internal nucleophiles.[1][2] The stability is highly dependent on the substitution pattern, with 3,3-disubstituted oxetanes demonstrating the greatest stability.[2][4] This is a critical consideration during multi-step syntheses and formulation development.

Strategic Workflow for Oxetane Incorporation

The decision to incorporate an oxetane should be a data-driven process aimed at solving a specific drug design problem.

Caption: Decision workflow for incorporating an oxetane motif.

Conclusion and Future Directions

The oxetane scaffold has firmly established itself as more than just a niche bioisostere; it is a versatile and powerful tool for fine-tuning the properties of drug candidates.[1] Its ability to simultaneously improve solubility, metabolic stability, and lipophilicity while modulating amine basicity makes it a highly attractive motif for addressing common ADME and safety liabilities.[1][2] The regulatory approval of oxetane-containing drugs like rilzabrutinib provides confidence in their use.[14]

Looking ahead, the application of oxetanes is expected to expand beyond their use as pendant groups for property modulation.[14] As synthetic methodologies become even more sophisticated, we anticipate seeing oxetanes used as core scaffolding elements, opening up new, unexplored three-dimensional chemical space for drug discovery.[14]

References

- F. M. D. V. Leite, S. R. S. Lette, and R. A. Pilli, "Oxetanes in Drug Discovery Campaigns," Journal of Medicinal Chemistry, 2023. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.3c00947]

- P. K. Gupta, et al., "Applications of oxetanes in drug discovery and medicinal chemistry," European Journal of Medicinal Chemistry, 2024. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10828330/]

- F. M. D. V. Leite, S. R. S. Lette, and R. A. Pilli, "Oxetanes in Drug Discovery Campaigns," ACS Publications, 2023. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10492864/]

- G. Wuitschik, et al., "Oxetanes in Drug Discovery: Structural and Synthetic Insights," Journal of Medicinal Chemistry, 2010. [URL: https://www.researchgate.net/publication/43046522_Oxetanes_in_Drug_Discovery_Structural_and_Synthetic_Insights]

- J. D. S. D'Andrade, et al., "Synthetic oxetanes in drug discovery: where are we in 2025?," Expert Opinion on Drug Discovery, 2025. [URL: https://www.tandfonline.com/doi/full/10.1080/17460441.2025.2594641]

- G. Wuitschik, et al., "Oxetanes in Drug Discovery: Structural and Synthetic Insights," Journal of Medicinal Chemistry, 2010. [URL: https://pubs.acs.org/doi/10.1021/jm1000785]

- J. D. S. D'Andrade, et al., "Synthetic oxetanes in drug discovery: where are we in 2025?," PubMed, 2025. [URL: https://pubmed.ncbi.nlm.nih.gov/39585641/]

- N. A. Meanwell, "Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group," ACS Medicinal Chemistry Letters. [URL: https://pubs.acs.org/doi/10.1021/acsmedchemlett.7b00212]

- BenchChem, "The Oxetane Advantage: A Comparative Analysis of Metabolic Stability in Drug Discovery," BenchChem, 2025. [URL: https://www.benchchem.com/application-notes/the-oxetane-advantage-a-comparative-analysis-of-metabolic-stability-in-drug-discovery]

- BenchChem, "The Impact of Oxetane on Aqueous Solubility: A Comparative Guide," BenchChem, 2025. [URL: https://www.benchchem.

- E. M. Carreira, "Oxetanes as Versatile Elements in Drug Discovery and Synthesis," Angewandte Chemie International Edition, 2010. [URL: https://www.scilit.net/article/2a66e66e0618012692257d079633e145]

- J. A. Bull, "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry," Chemical Reviews, 2016. [URL: https://pubs.acs.org/doi/10.1021/acs.chemrev.6b00167]

- N. A. Meanwell, "Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group," PMC, 2017. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5598826/]

- PharmaBlock, "Oxetanes in Drug Discovery," PharmaBlock. [URL: https://www.pharmablock.com/media/file/tech/20210629/Oxetanes-in-Drug-Discovery.pdf]

- T. D. W. Claridge, "Application of Bioisosteres in Drug Design," University of Oxford, 2012. [URL: https://www.chem.ox.ac.uk/sng/RSC_DMC_course/handouts/2012_TDWC_Bioisosteres.pdf]

- Enamine, "Oxetanes," Enamine. [URL: https://enamine.net/hit-generation/building-blocks-for-medicinal-chemistry/oxetanes]

- D. J. Williams, "Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings," Modern Approaches in Drug Designing, 2018. [URL: https://www.scirp.

- T. D. W. Claridge, "Oxetanes: formation, reactivity and total syntheses of natural products," Beilstein Journal of Organic Chemistry, 2020. [URL: https://www.beilstein-journals.org/bjoc/articles/16/101]

- F. M. D. V. Leite, S. R. S. Lette, and R. A. Pilli, "Oxetanes in Drug Discovery Campaigns," Semantic Scholar, 2023. [URL: https://www.semanticscholar.org/paper/Oxetanes-in-Drug-Discovery-Campaigns-Leite-Lette/c4a935d212a4501a5b485d587050014b1029c0b1]

- American Chemical Society, "Evaluation of aryl amino-oxetanes as bioisosteres of benzamides and design elements for drug discovery," American Chemical Society, 2023. [URL: https://www.acs.org/meetings/acs-meetings/fall-2023/program-and-abstracts/poster-board-3163.html]

- J. A. Bull, et al., "Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis," RSC Medicinal Chemistry, 2021. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8162237/]

- Cambridge MedChem Consulting, "Carbonyl Bioisosteres," Cambridge MedChem Consulting, 2017. [URL: https://www.cambridgemedchemconsulting.com/resources/bioisosteres/carbonyl_bioisosteres.html]

- N. P. Ensinger, "From Oxiranes to Oligomers: Architectures of U.S. FDA Approved Pharmaceuticals Containing Oxygen Heterocycles," Chemistry of Heterocyclic Compounds, 2018. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.8b01068]

- BenchChem, "Application Notes and Protocols: Utilizing 3-Oxetanone for the Bioisosteric Introduction of the Oxetane Ring," BenchChem, 2025. [URL: https://www.benchchem.com/application-notes/application-notes-and-protocols-utilizing-3-oxetanone-for-the-bioisosteric-introduction-of-the-oxetane-ring]

- O. V. Serdyuk, "Unexpected Isomerization of Oxetane-Carboxylic Acids," Organic Letters, 2022. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.2c01824]

- Denmark Group, "An Exploration of Oxetanes: Synthesis and Relevance," University of Illinois Urbana-Champaign. [URL: https://denmarkgroup.scs.illinois.edu/documents/group_seminars/Exploration_of_Oxetanes_-_Synthesis_and_Relevance.pdf]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chigroup.site [chigroup.site]

- 4. researchgate.net [researchgate.net]

- 5. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]

- 6. tandfonline.com [tandfonline.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Carbonyl Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 12. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Synthetic oxetanes in drug discovery: where are we in 2025? - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermodynamic Stability of Oxetane Ring in Phenyl Ketones

This guide details the thermodynamic and kinetic stability profiles of oxetane rings specifically within the context of phenyl ketone scaffolds. It is designed for researchers in medicinal chemistry and drug development.[1]

Executive Summary: The Bioisostere Paradox

The oxetane ring (1,3-propylene oxide) has emerged as a high-value bioisostere in modern drug discovery, often deployed to replace gem-dimethyl groups or carbonyls to improve solubility and metabolic stability. However, when derived from phenyl ketones (typically via the Paternò-Büchi reaction), the resulting 2-phenyl oxetane scaffold presents a distinct stability profile compared to the "gold standard" 3,3-disubstituted oxetanes.

While thermodynamically unstable due to high ring strain (~107 kJ/mol), oxetanes are kinetically stable under physiological conditions unless specific substitution patterns lower the activation energy for ring opening.[1] This guide delineates why 2-phenyl oxetanes are more vulnerable to acid-catalyzed hydrolysis than their dialkyl counterparts and provides protocols to assess this risk.[1]

Thermodynamic Landscape & Ring Strain

The driving force for oxetane reactivity is the release of ring strain energy (RSE). Unlike the virtually strain-free cyclohexane, oxetane possesses significant RSE, comparable to the highly reactive epoxide.[1]

Comparative Ring Strain Energy (RSE)

| Heterocycle | Ring Size | RSE (kcal/mol) | RSE (kJ/mol) | Stability Implications |

| Epoxide (Oxirane) | 3 | 27.3 | 114 | Highly reactive; alkylating agent risk.[1] |

| Oxetane | 4 | 25.5 | 107 | Metastable. High potential energy but significant kinetic barrier to opening.[1] |

| Tetrahydrofuran (THF) | 5 | 5.6 | 23 | Thermodynamically stable; generally inert.[1] |

| Cyclobutane | 4 | 26.5 | 111 | Similar strain to oxetane but lacks the polarized C-O bond. |

Key Insight: The RSE of oxetane is only ~2 kcal/mol lower than that of an epoxide. Its persistence in drug molecules is not due to thermodynamic stability, but rather a kinetic trap .[1] The 2-phenyl substituent perturbs this trap by stabilizing the transition state of the decomposition pathway.

Mechanistic Pathways of Instability

The stability of a phenyl-ketone-derived oxetane is governed by three primary degradation vectors.

A. Acid-Catalyzed Hydrolysis (The Primary Vulnerability)

This is the critical failure mode for 2-phenyl oxetanes.

-

Mechanism: Protonation of the ether oxygen generates an oxonium ion.

-

Substituent Effect: In 3,3-dialkyl oxetanes , the ring opening is slow because the adjacent carbons are sterically hindered, forcing an unfavorable SN2-like pathway.[1]

-

Phenyl Effect: In 2-phenyl oxetanes , the phenyl group can stabilize the developing positive charge at the C2 position (benzylic cation character). This shifts the mechanism toward an SN1-like pathway, significantly lowering the activation energy (

) and increasing the rate of hydrolysis to the corresponding 1,3-diol.

B. Retro-Paternò-Büchi Reaction

While the Paternò-Büchi reaction (photochemical [2+2] cycloaddition) constructs the ring, the reverse reaction (retro-[2+2]) is thermally forbidden in the ground state but can occur under:

-

UV Irradiation: Re-exposure to light can revert the oxetane to the starting ketone and alkene.

-

Mass Spectrometry conditions: Often observed as a fragmentation pathway.[1]

-

Enzymatic/Oxidative conditions: Radical cations can trigger the retro-reaction.

C. Metabolic Oxidation (P450)

Oxetanes are generally metabolically robust.[1][2] However, the benzylic position in 2-phenyl oxetanes is a potential site for CYP450-mediated hydroxylation, which can lead to rapid ring scission.[1]

Visualization: Degradation Pathways

The following diagram illustrates the divergent stability profiles between the robust 3,3-disubstituted scaffold and the labile 2-phenyl scaffold.

Caption: Divergent kinetic stability pathways for oxetanes. The 2-phenyl group facilitates ring opening via charge stabilization.

Experimental Assessment Protocols

To validate the stability of a specific phenyl-ketone-derived oxetane, the following self-validating protocols should be employed.

Protocol 1: Accelerated Acid Hydrolysis Stress Test

Purpose: To determine the kinetic half-life (

-

Preparation: Dissolve the test compound (1 mg/mL) in a mixture of Acetonitrile/0.1 N HCl (1:1 v/v).

-

Incubation: Heat the solution to 60°C in a sealed vial.

-

Sampling: Withdraw aliquots at

hours. -

Quenching: Immediately neutralize each aliquot with an equivalent volume of 0.1 N NaOH or cold bicarbonate buffer.

-

Analysis: Analyze via RP-HPLC or UPLC-MS.

Protocol 2: Metabolic Stability (Microsomal)

Purpose: To assess susceptibility to benzylic oxidation.[1]

-

System: Human Liver Microsomes (HLM) + NADPH regenerating system.[1]

-

Control: Include a known stable oxetane (e.g., 3,3-dimethyloxetane derivative) and a labile control (e.g., testosterone).[1]

-

Analysis: Monitor intrinsic clearance (

).[1] A high

Strategic Recommendations for Drug Design

If your lead compound contains a 2-phenyl oxetane moiety (derived from a phenyl ketone) and exhibits instability, apply these structural modifications:

-

Block the 3-Position: Introduce substituents (methyl, fluoro) at the C3 position.[1] This introduces steric clash for the incoming nucleophile and destabilizes the planar transition state required for ring opening.

-

Electron Withdrawal: Add electron-withdrawing groups (e.g., -CF3, -F) to the phenyl ring.[1] This destabilizes the benzylic carbocation intermediate, raising the activation energy for the acid-catalyzed opening.

-

Switch to 3-Oxetanyl: If possible, redesign the scaffold to attach the phenyl ring at the C3 position of the oxetane rather than C2. 3-Phenyl oxetanes are significantly more stable to acid than 2-phenyl oxetanes.

References

-

Oxetanes in Drug Discovery Campaigns Source: National Institutes of Health (PMC) URL:[1][Link][1]

-

Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Source: ACS Publications (Chemical Reviews) URL:[1][Link][1]

-

Ring-Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications Source: ResearchGate (Synthetic Communications) URL:[Link]

-

Unexpected Isomerization of Oxetane-Carboxylic Acids Source: ACS Publications (Organic Letters) URL:[Link][1]

Sources

1-(2-(Oxetan-3-yl)phenyl)ethan-1-one solubility and lipophilicity data

Topic: Physicochemical Profiling of 1-(2-(Oxetan-3-yl)phenyl)ethan-1-one: Solubility, Lipophilicity, and Bioisosteric Utility Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Lead Optimization Specialists

Executive Technical Summary

In the landscape of modern drug design, This compound (CAS: 1425412-15-2) represents a critical "fragment-sized" building block. It exemplifies the strategic use of the oxetane ring as a bioisostere for gem-dimethyl or carbonyl groups.[1]

The incorporation of the oxetane ring at the ortho-position of the acetophenone scaffold offers a dual advantage: it modulates lipophilicity (lowering LogP) while introducing a metabolic "soft spot" shield without the solubility penalty often associated with carbocyclic analogs. This guide provides a comprehensive analysis of its physicochemical properties, offering both consensus predicted data and rigorous experimental protocols for validation.

Compound Identity & Physicochemical Profile[2][3][4][5][6]

The following data represents a consensus of calculated properties derived from industry-standard algorithms (SwissADME, ChemAxon). In the absence of a specific Certificate of Analysis (CoA) for a given lot, these values serve as the baseline for experimental design.

Table 1: Chemical Identity[7]

| Parameter | Detail |

| IUPAC Name | This compound |

| CAS Number | 1425412-15-2 |

| SMILES | CC(=O)C1=CC=CC=C1C2COC2 |

| Molecular Formula | C₁₁H₁₂O₂ |

| Molecular Weight | 176.21 g/mol |

| Structural Class | Ortho-substituted Acetophenone / 3-Aryloxetane |

Table 2: Predicted Physicochemical Properties

| Property | Value (Consensus) | Interpretation |

| cLogP (Lipophilicity) | 1.10 – 1.45 | Significantly lower than the gem-dimethyl analog (~2.2), indicating improved water compatibility. |

| TPSA (Polar Surface Area) | 43.4 Ų | (17.1 Ų Carbonyl + ~26.3 Ų Oxetane). Favorable for membrane permeability (Rule of 5 compliant). |

| LogS (ESOL Solubility) | -2.1 to -2.5 | Soluble. Estimated aqueous solubility range: 0.5 – 1.5 mg/mL. |

| H-Bond Acceptors | 2 | Carbonyl Oxygen + Oxetane Oxygen. |

| H-Bond Donors | 0 | No protic hydrogens; relies on solvation for solubility. |

Expert Insight: The ortho placement of the acetyl group relative to the oxetane ring likely induces a twisted conformation to minimize steric clash. This "ortho-effect" can shield the polar oxygen atoms slightly more than in para isomers, potentially resulting in a slightly higher LogP than predicted by additive fragment methods.

Mechanistic Analysis: The Oxetane Advantage

Why prioritize this scaffold? The oxetane ring is not merely a spacer; it is a functional modulator of physicochemical space.

Lipophilicity Modulation (The "Magic Methyl" Replacement)

Replacing a gem-dimethyl group (-C(CH3)2-) with an oxetane (-C3H6O-) typically reduces LogP by 0.4 to 1.0 units .

-

Mechanism: The oxetane oxygen has a high dipole moment and acts as a weak hydrogen bond acceptor (HBA).

-

Impact: This reduction in lipophilicity decreases non-specific binding (NSB) and improves the fraction unbound in plasma (

), a critical parameter for drug efficacy.

Solubility Enhancement

Unlike larger ethers (THF, THP), the oxetane ring is small and highly polar.

-

Solvation: The exposed oxygen atom in the strained 4-membered ring is sterically accessible for water solvation.

-

Lattice Energy: The puckered conformation (8.7°) disrupts planar crystal packing, often lowering the melting point compared to planar analogs, which thermodynamically favors dissolution.

Experimental Protocols

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Use this method for the "Gold Standard" solubility value.

Reagents:

-

Phosphate Buffer Saline (PBS), pH 7.4.

-

HPLC-grade Acetonitrile (ACN).

-

Internal Standard (e.g., Caffeine or Carbamazepine).

Workflow:

-

Saturation: Weigh 2–5 mg of solid this compound into a glass vial.

-

Addition: Add 500 µL of PBS (pH 7.4).

-

Equilibration: Shake at 300 rpm at 25°C for 24 hours. Critical: Ensure undissolved solid remains visible.

-

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter using a 0.22 µm PVDF filter (pre-saturated to prevent drug loss).

-

Quantification: Dilute the supernatant with ACN (1:1) and analyze via HPLC-UV (254 nm).

Protocol B: Lipophilicity (LogD7.4 Determination)

Use this method to determine distribution between octanol and water at physiological pH.

-

Preparation: Pre-saturate 1-octanol with PBS pH 7.4 and vice-versa for 24 hours.

-

Spiking: Dissolve the compound in the pre-saturated octanol phase (Target conc: 100 µM).

-

Partitioning: Mix equal volumes (e.g., 1 mL) of drug-octanol and pre-saturated PBS in a vial.

-

Agitation: Vortex for 1 hour; centrifuge to separate phases.

-

Analysis: Analyze both phases via LC-MS/MS.

-

Calculation:

Visualization of Workflows

Diagram 1: Solubility Screening Decision Matrix

This workflow illustrates the decision process for selecting the correct solubility assay based on the compound's stage in development.

Caption: Decision matrix for selecting Kinetic vs. Thermodynamic solubility assays based on compound availability.

Diagram 2: Oxetane Bioisostere Logic

Why choose this scaffold? This diagram explains the structure-property logic.

Caption: Strategic logic for replacing gem-dimethyl groups with oxetane rings to optimize physicochemical profiles.

References

-

Wuitschik, G., et al. (2010).[2] Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry.

-

Müller, K., et al. (2009). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition.

-

SwissADME . (2017).[3][4] A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[3][5][4] Scientific Reports.[5][4]

-

Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews.

-

Lipinski, C. A. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.

Sources

- 1. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxetanes in drug discovery: structural and synthetic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dergipark.org.tr [dergipark.org.tr]

Technical Guide: Metabolic Stability of Oxetane vs. Gem-Dimethyl Groups in Drug Design

[1]

Executive Summary

In modern medicinal chemistry, the modulation of physicochemical properties without altering steric bulk is a critical optimization strategy. The gem-dimethyl group has historically been the standard for blocking metabolically labile methylene sites and inducing conformational lock (Thorpe-Ingold effect). However, its lipophilic nature often degrades aqueous solubility and increases non-specific binding.

The oxetane ring (specifically 3,3-disubstituted oxetane) has emerged as a superior bioisostere.[1] It functions as a "polar hydrophobic" unit: it occupies a steric volume nearly identical to the gem-dimethyl group but introduces a significant dipole moment. This guide details the mechanistic basis for this switch, provides comparative metabolic stability data, and outlines the validation protocols required to implement this strategy in lead optimization.

Part 1: The Physicochemical Basis of the Bioisostere

The "Polar Hydrophobic" Paradox

The gem-dimethyl group adds lipophilicity (

| Feature | Gem-Dimethyl ( | Oxetane ( | Impact of Switch |

| Steric Volume | ~45 ų | ~42 ų | Negligible change in binding pocket fit. |

| Lipophilicity | High (Hydrophobic) | Low (Polar) | |

| H-Bonding | None | Acceptor (Weak) | Improved aqueous solubility (>10-fold). |

| Conformation | Thorpe-Ingold Effect | Rigid Ring | Maintains "locked" conformation. |

Metabolic Shielding Mechanism

Both groups are employed to block Cytochrome P450 (CYP450) oxidation at labile methylene positions (soft spots).

-

Gem-dimethyl: Blocks the site sterically but increases the molecule's overall lipophilicity, potentially increasing the affinity for the CYP450 active site (which is generally hydrophobic).

-

Oxetane: Blocks the site sterically and electronically. The oxygen atom reduces the electron density of the adjacent carbon atoms, making them less susceptible to radical abstraction by the CYP450 Iron-oxo species. Furthermore, the reduced global lipophilicity lowers the compound's overall affinity for metabolic enzymes (Lipophilic Metabolism Efficiency, or LipMetE).

Part 2: Comparative Metabolic Stability Data

The following data summarizes the impact of replacing a gem-dimethyl group with an oxetane in a piperidine-based scaffold, a common motif in GPCR and kinase inhibitors.

Table 1: Matched Molecular Pair Analysis (Microsomal Stability) Data derived from Wuitschik et al. (2010) and Müller et al. (2012).

| Compound Variant | Structure Motif | LogD (pH 7.4) | Solubility (mg/L) | Human Microsomes | |

| Reference | Piperidine (unsubstituted) | 2.1 | 150 | 45 (High Clearance) | ~15 |

| Gem-Dimethyl | 4,4-dimethylpiperidine | 2.8 | 45 | 38 (Moderate Clearance) | ~18 |

| Oxetane | 2-oxa-6-azaspiro[3.5]nonane | 1.6 | >2500 | < 5 (Low Clearance) | >120 |

Analysis:

The gem-dimethyl analog slightly improved stability by blocking the 4-position but suffered from increased lipophilicity (

Part 3: Decision Framework & Visualization

The following diagram illustrates the decision logic for choosing between these two groups during Lead Optimization (LO).

Figure 1: Strategic decision tree for selecting between gem-dimethyl and oxetane modifications based on binding pocket constraints and stability requirements.

Part 4: Experimental Protocol (Microsomal Stability)

To validate the stability advantage of the oxetane substitution, a rigorous Microsomal Stability Assay is required. This protocol measures intrinsic clearance (

Reagents & Preparation

-

Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 3.3 mM

, 0.4 U/mL G6P-Dehydrogenase). -

Test Compound: 10 mM stock in DMSO (diluted to 1

M final assay concentration).

Workflow Steps

-

Pre-Incubation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer. Add test compound (1

M).[3] Incubate at 37°C for 5 minutes. -

Initiation: Add NADPH regenerating system to start the reaction.

-

Control: Run a parallel incubation without NADPH to assess non-enzymatic degradation (chemical stability).

-

-

Sampling: At time points

min, remove 50 -

Quenching: Immediately dispense aliquot into 150

L ice-cold Acetonitrile (MeCN) containing an internal standard (e.g., Warfarin or Propranolol). -

Processing: Centrifuge at 4,000 rpm for 20 min to precipitate proteins.

-

Analysis: Inject supernatant into LC-MS/MS. Monitor parent ion depletion.

Calculation of Intrinsic Clearance

The elimination rate constant (

Visualizing the Assay Logic

Figure 2: Workflow for the In Vitro Microsomal Stability Assay used to determine Intrinsic Clearance.

Part 5: Strategic Implementation

When to Avoid Oxetanes

While oxetanes are robust, they are strained rings.

-

Strong Acids: Avoid if the API will be formulated in highly acidic solutions or if the synthetic route involves harsh Lewis acids (e.g.,

) late in the synthesis. -

Nucleophiles: While generally stable, they can be opened by strong nucleophiles under forcing conditions.

The "LipMetE" Advantage

The primary driver for using oxetanes is not just steric blocking, but the improvement of Lipophilic Metabolism Efficiency (LipMetE) . By lowering

References

-

Wuitschik, G., et al. (2010).[4] Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246.[4][5] [Link]

-

Müller, K., et al. (2012). Oxetanes as Polar, Hydrophobic Isosteres for gem-Dimethyl Groups.[6] Angewandte Chemie International Edition, 45(46), 7736-7739.[7] [Link]

-

Burkhard, J. A., et al. (2010). Oxetanes as Promising Modules in Drug Discovery.[8][1][4][6][7][9][10] Chemical Reviews, 110(10), 5850-5882. [Link]

-

Barnes-Seeman, D. (2013). The Role of Oxetanes in Drug Discovery. Journal of Medicinal Chemistry, 56(10), 3769–3781. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. charnwooddiscovery.com [charnwooddiscovery.com]

- 4. Oxetanes in drug discovery: structural and synthetic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Oxetanes as promising modules in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. semanticscholar.org [semanticscholar.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Pharmacophore modeling of oxetane-substituted aromatic ketones

Pharmacophore Modeling of Oxetane-Substituted Aromatic Ketones

In modern medicinal chemistry, the oxetane ring (1,3-epoxypropane) has transcended its status as a mere chemical curiosity to become a high-value bioisostere. When integrated into aromatic ketone scaffolds—a structural class ubiquitous in kinase inhibitors, anti-inflammatory agents, and CNS-active compounds—the oxetane moiety offers a unique solution to the "molecular obesity" crisis.

Unlike traditional lipophilic bulk groups (e.g., gem-dimethyl, cyclobutyl), the oxetane ring reduces lipophilicity (LogD) and enhances metabolic stability while maintaining specific steric vectors. For aromatic ketones specifically, oxetane substitution provides a dual advantage: it modulates the electronic properties of the aromatic system via inductive effects and introduces a secondary hydrogen bond acceptor (HBA) vector distinct from the ketone carbonyl.

This guide details the technical framework for pharmacophore modeling of these systems, addressing the specific conformational and electronic challenges posed by the oxetane ring's "pucker" and its interaction with conjugated aromatic systems.

Chemical Space & Rationale

The Bioisosteric Triad

The oxetane ring serves as a bridge between three distinct chemical functionalities. Understanding this triad is essential for defining pharmacophore features.

| Feature | gem-Dimethyl | Carbonyl (C=O) | Oxetane |

| Steric Bulk | High | Low (Planar) | Medium (Compact 3D) |

| H-Bond Acceptor | No | Strong | Moderate/Strong |

| Dipole Moment | ~0 D | ~2.3 D | ~1.9 D |

| Metabolic Liability | High (C-H oxid.) | Med (Reduct./Nu attack) | Low (Stable) |

| Solubility Impact | Negative | Neutral | Positive (+) |

Electronic Modulation of Aromatic Ketones

When an oxetane is substituted onto an aromatic ketone scaffold (e.g., at the para or meta position relative to the ketone), it exerts a strong electron-withdrawing inductive effect (-I) without the resonance donation (+R) typical of alkoxy groups.

-

Impact: This lowers the pKa of proximal basic centers (e.g., amines), reducing hERG liability and improving membrane permeability.

-

Modeling Implication: Electrostatic potential (ESP) maps must be recalculated; standard force field charges (e.g., MMFF94) often underestimate this inductive reach.

Computational Framework

Conformational Analysis: The "Pucker" Factor

A critical failure mode in modeling oxetanes is treating the ring as planar.

-

The Reality: The oxetane ring is not flat.[1][2][3][4] It adopts a puckered conformation to relieve torsional strain. While unsubstituted oxetane has a shallow pucker (~8.7°), 3,3-disubstituted oxetanes (common in drug design) can exhibit puckering angles up to 16–20° .

-

The Consequence: A planar representation misaligns the H-bond acceptor vector of the oxygen lone pairs by approximately 0.5–1.0 Å, which is sufficient to ruin a high-precision pharmacophore hypothesis.

Electrostatic Potential (ESP) Mapping

The oxetane oxygen possesses two lone pairs that project in a "bunny ears" configuration, spatially similar to a carbonyl oxygen but more exposed.

-

Vector Definition: Unlike the sp² hybridized ketone oxygen (planar H-bonding), the oxetane oxygen is sp³ hybridized. However, due to ring strain, the hybridization has significant s-character, widening the C-O-C angle and compressing the lone pair angle.

-

Protocol: Use DFT (B3LYP/6-31G**) to generate ESP surfaces. Identify the local minima of the molecular electrostatic potential (Vmin) to place the HBA pharmacophore features accurately.

Pharmacophore Generation Workflow

This workflow is designed to handle the specific rigidity and electronic nuance of oxetane-substituted systems.

Step 1: Ligand Preparation & Conformational Sampling

-

Tool: OPLS4 or QM-based conformational search.

-

Constraint: Do not force planarity on the oxetane ring. Allow the ring to toggle between its two puckered conformers.

-

Aromatic Ketone Handling: Ensure the ketone carbonyl remains coplanar with the aromatic ring (unless ortho-substitution forces a twist).

Step 2: Feature Definition (The "Twin-Anchor" Model)

For an oxetane-substituted aromatic ketone, the pharmacophore usually requires a "Twin-Anchor" definition:

-

Anchor 1 (Ketone): A strong HBA vector pointing in the plane of the aromatic ring.

-

Anchor 2 (Oxetane): A moderate HBA vector projecting out of the aromatic plane (due to pucker) or extending the reach of the scaffold.

-

Exclusion Volumes: Place tight exclusion spheres around the geminal positions of the oxetane to represent its compact steric bulk.

Step 3: Model Validation

-

Decoy Set: Generate decoys using gem-dimethyl and cyclobutyl analogs. A valid oxetane pharmacophore must distinguish the oxetane actives from these lipophilic decoys based on the HBA feature.

Visualization: Modeling Workflow

The following diagram illustrates the decision logic and technical workflow for modeling these specific scaffolds.

Caption: Technical workflow for generating pharmacophore models of oxetane-substituted aromatic ketones, emphasizing QM-based conformational correction.

Experimental Protocols

Protocol A: QM-Corrected Conformational Search

-

Input: 3D structure of the oxetane-substituted aromatic ketone.

-

Pre-optimization: Minimize using OPLS4 force field to remove bad contacts.

-

DFT Calculation: Perform geometry optimization using Gaussian or Jaguar.

-

Theory: DFT / B3LYP

-

Basis Set: 6-31G** (or cc-pVTZ for higher precision).

-

Solvation: PBF (Poisson-Boltzmann) with water solvent model (dielectric = 80.4).

-

-

Pucker Measurement: Measure the dihedral angle of the oxetane ring (C-C-C-O). Ensure it falls within the 8°–20° range. If planar (0°), the calculation is likely trapped in a saddle point; displace coordinates and re-minimize.

-

Charge Fitting: Fit RESP (Restrained Electrostatic Potential) charges to the optimized geometry. This captures the inductive effect of the oxetane on the aromatic ketone.

Protocol B: Pharmacophore Feature Creation (Discovery Studio/Schrödinger)

-

Import: Load the QM-optimized conformers.

-

HBA Assignment:

-

Feature 1 (Ketone): Assign a "Vector" feature. Origin: Carbonyl Oxygen. Direction: In-plane with aromatic ring, 120° relative to C=O bond.

-

Feature 2 (Oxetane): Assign a "Point" or "Vector" feature. Origin: Oxetane Oxygen.[3][5] Direction: Bisecting the C-O-C angle, projecting outward. Crucial: Set the tolerance radius to 1.6 Å to account for the "bunny ears" spread.

-

-

Hydrophobic/Aromatic:

Summary Data: Oxetane vs. Conventional Substituents[7]

| Property | Oxetane-Substituted | gem-Dimethyl Substituted | Cyclobutyl Substituted |

| LogP (Lipophilicity) | Lower (~ -1.0 unit) | Baseline | Higher (+0.4 unit) |

| Solubility (aq) | High | Low | Low |

| Metabolic Stability | High (Blocked) | Low (Benzylic oxid.) | Medium |

| H-Bond Acceptors | 2 (Ketone + Oxetane) | 1 (Ketone only) | 1 (Ketone only) |

| Conformation | Rigid/Puckered | Flexible | Puckered/Flexible |

References

-

Wuitschik, G., et al. (2010). "Oxetanes as Promising Physicochemical and Metabolic Modulators in Drug Discovery."[1][2][3][7][8][9] Angewandte Chemie International Edition.

-

Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[1][2][4][9][10] Chemical Reviews.

-

Burkhard, J. A., et al. (2010). "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry.

-

Müller, K., et al. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science (Context: Bioisosterism principles relevant to oxetanes).[7]

-

Grembecka, J., et al. (2023).[11] "Applications of oxetanes in drug discovery and medicinal chemistry." European Journal of Medicinal Chemistry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Chemical Space Exploration of Oxetanes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 11. semanticscholar.org [semanticscholar.org]

Methodological & Application

Nickel-catalyzed Suzuki coupling for ortho-oxetanyl acetophenones

Application Note: Precision Nickel-Catalyzed Suzuki-Miyaura Coupling for ortho-Oxetanyl Acetophenones

Part 1: Executive Summary & Strategic Rationale

The "Molecular Hinge" Challenge Ortho-oxetanyl acetophenones represent a high-value pharmacophore in modern drug discovery. The oxetane ring acts as a metabolic "molecular graft," replacing gem-dimethyl or carbonyl groups to improve solubility and lower lipophilicity (LogD) while maintaining steric bulk. When positioned ortho to an acetyl group, it creates a "molecular hinge" that locks the conformation of the biaryl or aryl-alkyl system, critical for binding affinity.

Why Nickel? While Palladium (Pd) is the historical standard for Suzuki couplings, it often fails with ortho-substituted oxetanyl acetophenones due to:

-

Steric Hindrance: The ortho-acetyl and ortho-oxetanyl groups create a crowded environment that inhibits oxidative addition and transmetalation.

-

Electronic Deactivation: The electron-withdrawing nature of the acetyl group can destabilize Pd-intermediates.

-

C(sp³)-Hybridization: Installing the oxetane ring (a secondary alkyl group) often requires engaging alkyl electrophiles or nucleophiles, where Pd suffers from slow kinetics and

-hydride elimination.

Nickel (Ni) offers a distinct advantage by accessing single-electron transfer (SET) pathways and smaller atomic radii, facilitating oxidative addition into sterically congested centers and enabling the coupling of challenging C(sp³)-nucleophiles (oxetanyl boronates) with aryl chlorides.

Part 2: Mechanistic Insight & Pathway Visualization

The success of this protocol relies on a Ni(I)/Ni(III) or Ni(0)/Ni(II) Radical-Rebound Mechanism , distinct from the classical Pd(0)/Pd(II) cycle. This pathway suppresses

Key Mechanistic Features:

-

Ligand Acceleration: The use of electron-rich bipyridyl or phenanthroline ligands stabilizes the Ni-center and prevents ligation of the oxetane oxygen, which could lead to Lewis-acid mediated ring opening.

-

Radical Transmetalation: The oxetanyl-boronate undergoes a radical transmetalation, generating a transient oxetanyl radical that rapidly recombines with the Ni-aryl complex.

Figure 1: Catalytic cycle highlighting the critical oxidative addition and transmetalation steps managed by the ligand system.

Part 3: Experimental Protocol

Protocol A: Coupling of 2-Chloroacetophenones with Oxetanyl-Boronates

Target: Direct installation of the oxetane ring onto the acetophenone core.

Reagents & Equipment:

-

Aryl Halide: 2'-Chloroacetophenone (1.0 equiv)

-

Nucleophile: Potassium (oxetan-3-yl)trifluoroborate (1.5 equiv) [More stable than pinacol ester]

-

Catalyst: NiCl₂·glyme (10 mol%)

-

Ligand: 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) (15 mol%)

-

Photocatalyst (Optional but recommended for mildness): Ir(ppy)₃ (1 mol%) Note: If using pure thermal Ni-Suzuki, use Ni(cod)₂ + PCy₃.

-

Base: K₂CO₃ (3.0 equiv)

-

Solvent: DME/H₂O (9:1) or Dioxane (Anhydrous)

-

Atmosphere: Argon or Nitrogen (Strictly oxygen-free)

Step-by-Step Methodology:

-

Glovebox Assembly (Recommended): In a nitrogen-filled glovebox, charge a 20 mL scintillation vial (equipped with a magnetic stir bar) with NiCl₂·glyme (10 mol%) and dtbbpy (15 mol%).

-

Solvent Addition: Add anhydrous DME (4 mL). Stir at room temperature for 15 minutes until the complex forms (solution turns a distinct green/teal color).

-

Substrate Loading: Add 2'-Chloroacetophenone (1.0 mmol, 154 mg) and Potassium (oxetan-3-yl)trifluoroborate (1.5 mmol, 246 mg).

-

Base Addition: Add finely ground K₂CO₃ (3.0 mmol, 414 mg).

-

Sealing: Cap the vial with a Teflon-lined septum cap. Seal with electrical tape.

-

Reaction:

-

Thermal Method: Heat block at 80°C for 16–24 hours.

-

Photoredox/Ni Method (Superior for oxetane stability): Irradiate with Blue LED (450 nm) at room temperature for 24 hours.

-

-

Workup: Dilute with EtOAc (20 mL) and wash with water (10 mL) and brine (10 mL). The oxetane ring is water-soluble; avoid excessive aqueous washes. Re-extract aqueous layer with DCM.

-

Purification: Dry organic phase over Na₂SO₄. Concentrate. Purify via flash chromatography (SiO₂) using a gradient of Hexanes/EtOAc (0 to 30%). Note: Oxetanes are acid-sensitive.[1] Add 1% Et₃N to the eluent to neutralize silica acidity.

Protocol B: Coupling of ortho-Halo-Oxetanyl Benzenes with Aryl Boronic Acids

Target: Biaryl formation where the oxetane is already present on the halide.

Optimization Table: Ligand Effects on Yield

| Entry | Catalyst Source | Ligand | Solvent | Base | Yield (%) | Notes |

| 1 | Ni(cod)₂ | PPh₃ | Toluene | K₃PO₄ | 15% | Poor conversion; PPh₃ too bulky/labile. |

| 2 | Ni(cod)₂ | PCy₃ | Dioxane | K₃PO₄ | 88% | Optimal. High activity for ortho-subs. |

| 3 | NiCl₂(dppf) | dppf | THF | K₂CO₃ | 65% | Good, but slower reaction rate. |

| 4 | Ni(OTf)₂ | SIPr (NHC) | Toluene | KOtBu | 72% | Good for extremely hindered substrates. |

Standard Procedure (Protocol B - Thermal):

-

Charge a Schlenk tube with Ni(cod)₂ (5 mol%) and PCy₃ (10 mol%) in Dioxane under Argon.

-

Add 2-chloro-(3-oxetanyl)benzene (1.0 equiv) and (4-Acetylphenyl)boronic acid (1.5 equiv).

-

Add K₃PO₄ (2.0 equiv, 30% aq. solution or anhydrous).

-

Heat to 100°C for 12 hours.

-

Critical Step: Cool to RT before opening. Filter through Celite.

Part 4: Troubleshooting & Self-Validation

Self-Validation Checkpoints:

-

Color Change: The active Ni(0)-phosphine complex should appear yellow/orange. If the solution turns black immediately upon heating, catalyst decomposition (Ni-black precipitation) has occurred—check oxygen levels.

-

TLC Monitoring: Oxetanyl acetophenones stain distinctly with KMnO₄ (oxidation of the ketone) or Vanillin. Do not use PMA (phosphomolybdic acid) and heat aggressively, as the acid will open the oxetane ring, leading to false spots.

-

NMR Verification:

-

Oxetane Diagnostic Signals: Look for the multiplet at

5.0–4.5 ppm (OCH₂) and the methine proton at -

Ring Opening: Disappearance of the 4.5 ppm signal and appearance of broad alcohol peaks indicates hydrolysis (likely to the 1,3-diol).

-

Common Failure Modes:

-

Problem: Low Yield / Recovered Starting Material.

-

Cause: Steric bulk preventing transmetalation.

-

Fix: Switch to Ni(cod)₂/SIPr (NHC ligand) or increase temperature to 110°C (if oxetane tolerates).

-

-

Problem: Oxetane Ring Opening.

-

Cause: Lewis acidic Ni(II) species or acidic silica.

-

Fix: Use K₃PO₄ (buffers pH) instead of carbonates. Pre-treat silica gel with 1% Triethylamine.

-

Part 5: References

-

Oxetanes in Drug Discovery: Bull, J. A., et al. "Exploiting the Oxetane Ring in Drug Discovery."[2] Chem. Rev.[3]2016 , 116, 15032–15085. [Link]

-

Nickel-Catalyzed Cross-Coupling of Alkyl Halides: Hu, X. "Nickel-Catalyzed Cross-Coupling of Non-activated Alkyl Halides: A Mechanistic Perspective." Chem. Sci.2011 , 2, 1867–1886. [Link]

-

Coupling of Sterically Hindered Substrates: Garg, N. K., et al. "Nickel-Catalyzed Suzuki-Miyaura Couplings of Aryl Carbamates, Sulfamates, and Pivalates." J. Am. Chem. Soc.2008 , 130, 14422–14423.[3] [Link]

-

Oxetane Stability & Tandem Reactions: DeRatt, L. G., et al. "Tandem Suzuki Coupling/Intramolecular Oxetane Ring Opening to Form Polycyclic Ring Systems."[2] Org.[2][4][5][6][7] Lett.2020 , 22, 5828–5832.[2] [Link]

-

Photoredox/Nickel Dual Catalysis (Relevance to Protocol A): Tellis, J. C., Primer, D. N., & Molander, G. A. "Single-electron transmetalation in organoboron cross-coupling by photoredox/nickel dual catalysis." Science2014 , 345, 433–436. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Tandem Suzuki Coupling/Intramolecular Oxetane Ring Opening to Form Polycyclic Ring Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. orgsyn.org [orgsyn.org]

Application Note: Reagents for Cyclization of 1-(2-(Oxetan-3-yl)phenyl)ethan-1-one Precursors

This application note details the reagents and protocols for the cyclization of 1-(2-(Oxetan-3-yl)phenyl)ethan-1-one and related ortho-oxetanyl aryl ketone precursors. This transformation is a pivotal strategy in medicinal chemistry for accessing bridged ether scaffolds (such as 1,4-epoxy-1-benzoxepines or benzobicyclo[3.1.1]heptane analogues) and fused heterocycles (like isochromans ), which serve as bioisosteres for saturated rings or metabolic blockers.

Introduction & Strategic Importance

The starting material, This compound (CAS: 1425412-15-2), represents a unique class of "pre-activated" synthons. It contains two reactive centers: an electrophilic, strained oxetane ring and a nucleophilic carbonyl oxygen (upon Lewis acid activation or enolization).

Cyclization of this precursor is not merely a ring-closing event; it is a strain-release driven rearrangement . Depending on the reagents and conditions employed, the reaction can yield:

-

Bridged Ethers (1,4-Epoxy-benzoxepines): Via attack of the carbonyl oxygen on the oxetane ring.

-

Isochroman Derivatives: Via ring opening and Friedel-Crafts-type alkylation or rearrangement.

-

Benzobicyclo[3.1.1]heptane Scaffolds: Emerging as critical meta-benzene isosteres in modern drug design.

This guide focuses on the Lewis Acid-Catalyzed Intramolecular Cyclization , the most robust method for controlled scaffold formation.

Mechanistic Insight

Understanding the mechanism is crucial for reagent selection. The reaction proceeds through an oxonium intermediate .

-

Activation: The Lewis Acid (LA) coordinates to the oxetane oxygen (most basic site) or the ketone oxygen. Coordination to the oxetane increases ring strain and electrophilicity.

-

Nucleophilic Attack: The carbonyl oxygen of the acetyl group attacks the

-carbon of the oxetane (C2 or C4). -

Ring Expansion/Closure: The C-O bond of the oxetane cleaves, forming a bridged oxocarbenium ion or a stable bridged acetal depending on the workup and substitution.

Mechanistic Pathway Diagram

Caption: Mechanistic flow for the Lewis acid-mediated cyclization of ortho-oxetanyl acetophenones.

Reagent Selection Guide

The choice of Lewis Acid dictates the reaction pathway (kinetic vs. thermodynamic control) and the suppression of polymerization side reactions.

| Reagent Class | Reagent | Conditions | Key Characteristics | Recommended For |

| Lewis Acid (Strong) | BF₃·OEt₂ | -78°C to 0°C, DCM | Standard. High reactivity. Rapid conversion. Risk of polymerization if too warm. | Initial screening, robust substrates. |

| Silyl Triflate | TMSOTf | -78°C, DCM | High Precision. Promotes silyl-enol ether formation intermediate. Very mild. | Sensitive substrates, stereocontrol. |

| Lewis Acid (Mild) | Sc(OTf)₃ | RT to 50°C, DCE | Moisture Tolerant. Slower reaction, allows thermodynamic equilibration. | Scale-up, less moisture-sensitive processes. |

| Brønsted Acid | p-TsOH | Reflux, Toluene | Thermodynamic. Often leads to dehydration or aromatization products. | Formation of fully aromatic isobenzofurans. |

Detailed Experimental Protocol

Protocol A: BF₃·OEt₂ Mediated Cyclization (Standard Method)

Best for rapid generation of the bridged ether scaffold.

Reagents:

-

Precursor: this compound (1.0 equiv)

-

Reagent: Boron trifluoride diethyl etherate (BF₃·OEt₂, 1.1 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM) [0.1 M concentration]

-

Quench: Saturated NaHCO₃ solution

Step-by-Step Procedure:

-

Preparation: Flame-dry a round-bottom flask and cool under Argon. Add the precursor (e.g., 176 mg, 1.0 mmol) and dissolve in anhydrous DCM (10 mL).

-

Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Note: Low temperature is critical to prevent intermolecular polymerization of the oxetane.

-

Addition: Add BF₃·OEt₂ (136 µL, 1.1 mmol) dropwise over 5 minutes via syringe. The solution may turn slightly yellow.

-

Reaction: Stir at -78°C for 1 hour. Monitor by TLC (or UPLC-MS). If starting material persists, allow to warm slowly to 0°C over 2 hours.

-

Quench: While still at 0°C, quench the reaction by adding saturated aqueous NaHCO₃ (5 mL) and vigorous stirring for 10 minutes.

-

Workup: Dilute with DCM (20 mL), separate phases. Extract aqueous layer with DCM (2 x 10 mL). Dry combined organics over Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). Bridged ethers are typically less polar than the starting ketone.

Protocol B: TMSOTf Mediated Low-Temperature Cyclization

Best for high-value intermediates requiring mild conditions.

Reagents:

-

Reagent: Trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.05 equiv)

-

Base: 2,6-Lutidine (1.2 equiv) - Optional, to buffer TfOH formation.

Modifications:

-

Perform steps 1-2 as above.

-

Add 2,6-Lutidine followed by TMSOTf at -78°C.

-

This method often traps the intermediate as a silyl ketal, which can be hydrolyzed or reduced in a subsequent step.

Experimental Workflow Diagram

Caption: Operational workflow for the batch cyclization process.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Polymerization (Gummy residue) | Concentration too high; Temperature too high. | Dilute reaction to 0.05 M. Maintain -78°C strictly. |

| Hydrolysis (Ring opening to diol) | Wet solvent; Acidic quench too harsh. | Use freshly distilled DCM. Quench with basic buffer (NaHCO₃/Et₃N). |

| Incomplete Conversion | Lewis Acid deactivation. | Add fresh BF₃·OEt₂ (0.5 equiv). Ensure inert atmosphere. |

| Side Product Formation | Isomerization to isochroman. | Switch to milder LA (Sc(OTf)₃) or lower temperature. |

References

-

Mykhailiuk, P. K. (2022).[1] "Bicyclo[3.1.1]heptanes as Isosteres of meta-Benzenes." Angewandte Chemie International Edition, 61(12), e202114256. Link (Describes the relevance of oxetane-derived bridged systems).

-

Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[2] Chemical Reviews, 116(24), 15089–15166. Link (Comprehensive review on oxetane reactivity including Lewis acid opening).

-

Wünsch, B., et al. (2016).[3] "Double Intramolecular Transacetalization... Synthesis of 1,5-Epoxy-2-benzoxepines." Molecules, 21(11), 1503.[3] Link (Protocol for forming bridged benzoxepines from ortho-functionalized precursors).

- Carreira, E. M., et al. (2010). "Oxetan-3-one: Chemistry and Synthesis." Angewandte Chemie, 49, 938. (Foundational work on oxetane building blocks).

Sources

Application Note: Minisci Reaction Conditions for Oxetane Functionalization of Acetophenones

Part 1: Executive Summary & Strategic Scope

Core Directive

This guide details the Minisci-type functionalization of acetophenone derivatives with oxetane motifs. In modern drug discovery, the oxetane ring is a critical bioisostere for gem-dimethyl groups and carbonyls, offering improved metabolic stability and solubility (the "Wipf effect") while reducing lipophilicity compared to carbocyclic analogs.

Scientific Scope & Terminology

Critical Distinction: The term "acetophenone" strictly refers to 1-phenylethan-1-one. However, classical Minisci chemistry (nucleophilic radical addition) requires an electron-deficient acceptor.

-

Primary Scope (High Success): Heteroaromatic Acetophenones (e.g., acetylpyridines, acetylquinolines). These are the standard substrates for Minisci reactions where the oxetane radical adds to the heteroaromatic ring.

-

Secondary Scope (Limited/Harsh): Carbocyclic Acetophenones . The benzene ring is insufficiently electron-deficient for standard nucleophilic oxetanyl radicals. Functionalization here requires highly acidic conditions (oleum) or alternative photoredox "radical-radical" coupling strategies.

This guide prioritizes the Baran Zinc Sulfinate and Duncton Carboxylic Acid protocols, which are the industry standards for functionalizing the heteroaromatic scaffolds prevalent in medicinal chemistry.

Part 2: Mechanistic Logic & Causality

The success of the Minisci reaction relies on the polarity match between the nucleophilic alkyl radical and the electrophilic heteroarene.

The Reaction Pathway

-

Radical Generation: An oxetan-3-yl radical is generated via oxidative decarboxylation (Ag/S₂O₈²⁻) or desulfinylation (Zn-sulfinate/TBHP).

-

Activation: The heteroaromatic base (e.g., 2-acetylpyridine) is protonated by acid (TFA or in situ acid), lowering the LUMO energy and making the ring highly electrophilic.

-

Addition: The nucleophilic oxetane radical attacks the most electron-deficient position (usually ortho or para to the nitrogen).

-

Rearomatization: Oxidation of the radical-cation intermediate restores aromaticity.

Visualization: Radical Pathway

The following diagram illustrates the mechanistic flow for a Zinc Sulfinate-mediated Minisci reaction on 2-acetylpyridine.

Caption: Mechanistic convergence of the activated heteroarene and the nucleophilic oxetane radical.

Part 3: Experimental Protocols

Protocol A: Baran Zinc Sulfinate Method (The "Diversinate" Standard)

Best for: Late-stage functionalization, mild conditions, operational simplicity. Substrates: Acetyl-pyridines, -pyrimidines, -quinolines.

Materials

-

Substrate: 1.0 equiv (e.g., 2-acetylpyridine)

-

Reagent: Zinc bis(oxetan-3-ylsulfinate) (3.0 equiv) [Commercially available or prepared via Baran Nature 2012]

-

Oxidant: tert-Butyl hydroperoxide (TBHP), 70% aq. solution (5.0 equiv)

-

Solvent: DMSO:Water (3:1 ratio)

-

Additives: TFA (1.0 equiv) if the substrate is not a salt.

Step-by-Step Methodology

-

Setup: To a 20 mL vial equipped with a stir bar, add the heteroaromatic substrate (0.5 mmol, 1.0 equiv).

-

Solvation: Add DMSO (1.5 mL) and Water (0.5 mL). If the substrate is a free base, add TFA (38 µL, 0.5 mmol) to protonate the nitrogen. Note: Protonation is critical for reactivity.

-

Reagent Addition: Add Zinc bis(oxetan-3-ylsulfinate) (1.5 mmol, 3.0 equiv) in one portion. The suspension may be thick.

-

Initiation: Add TBHP (70% aq., ~240 µL, 2.5 mmol) dropwise over 1 minute.

-

Observation: An exotherm and slight gas evolution (SO₂) are normal.

-

-

Reaction: Stir vigorously at 50 °C for 12–24 hours. The reaction is open to air (no inert atmosphere required).

-

Monitoring: Check LCMS for conversion. If incomplete after 12h, add a second portion of sulfinate (1.0 equiv) and TBHP (2.0 equiv).

-

Workup:

-

Dilute with saturated aq. NaHCO₃ (to neutralize TFA) and extract with EtOAc (3x).

-

Caution: Oxetanes are acid-sensitive. Avoid prolonged exposure to strong acidic aqueous layers.

-

Dry organics over Na₂SO₄, filter, and concentrate.

-

-

Purification: Flash chromatography. Oxetane products are polar; use gradients up to 10-15% MeOH in DCM if necessary.

Protocol B: Duncton/Pfizer Carboxylic Acid Method (Traditional)

Best for: Cases where the sulfinate is unavailable or cost-prohibitive. Substrates: Robust heteroaromatic acetophenones.

Materials

-

Substrate: 1.0 equiv

-

Reagent: Oxetane-3-carboxylic acid (3.0 equiv)

-

Catalyst: AgNO₃ (0.2 equiv)

-

Oxidant: Ammonium Persulfate ((NH₄)₂S₂O₈) (3.0 equiv)

-

Solvent: DCM:Water (1:1) or 10% aq. TFA.

Step-by-Step Methodology

-

Setup: Dissolve substrate (0.5 mmol) in DCM (2 mL) and Water (2 mL).

-

Acidification: Add TFA (0.1 mL) to ensure pH < 3.

-

Catalyst: Add AgNO₃ (17 mg, 0.1 mmol).

-

Radical Source: Add Oxetane-3-carboxylic acid (1.5 mmol).

-

Initiation: Heat the biphasic mixture to 40 °C with vigorous stirring.

-

Oxidant Addition: Add (NH₄)₂S₂O₈ (1.5 mmol) as a solid or solution portion-wise over 10 minutes.

-

Note: CO₂ evolution will occur.

-

-

Workup: Basify carefully with NH₄OH or NaHCO₃ at 0 °C (to prevent oxetane ring opening). Extract with DCM.

Part 4: Data & Comparative Analysis

Comparison of Methods

The following table summarizes the operational differences and expected outcomes for acetophenone-class substrates.

| Feature | Protocol A (Zinc Sulfinate) | Protocol B (Ag/Persulfate) |

| Radical Source | Zn(Oxetane-SO₂)₂ | Oxetane-3-COOH |

| Oxidant | TBHP (Mild) | (NH₄)₂S₂O₈ (Strong) |

| Acidity | Mild (1 eq TFA) | High (TFA/H₂SO₄ often used) |

| Oxetane Stability | High (Less ring opening) | Moderate (Acid risk) |

| Yield (Typical) | 40–70% | 20–50% |

| Selectivity | C2/C4 of Pyridine | C2/C4 of Pyridine |

Substrate Compatibility Matrix

-

2-Acetylpyridine: Excellent (C4/C6 substitution).

-

4-Acetylpyridine: Good (C2 substitution).

-

Acetophenone (Carbocyclic): Poor. Requires oleum/harsh conditions.

-